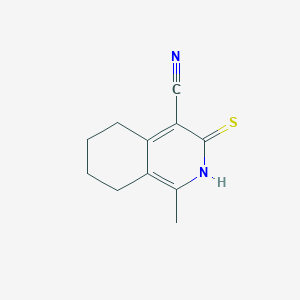

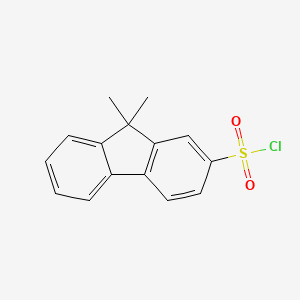

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

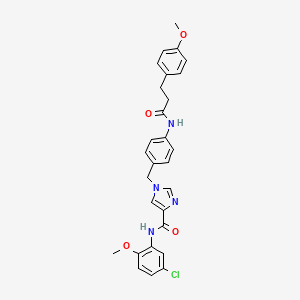

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (MTTHC) is a novel organonitrogen compound that has been studied for its potential applications in medicinal chemistry and medicinal biochemistry. MTTHC is a heterocyclic compound that is composed of two nitrogen atoms and one carbon atom. It has a molecular weight of 211.3 g/mol and a melting point of 116-118°C.

Aplicaciones Científicas De Investigación

Synthesis and Alkylation

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is involved in various synthesis processes. For instance, it can be synthesized through the condensation of cyclohexylidene(cyano)thioacetamides with aldehydes or 2-acyl-1-(morpholin-4-yl)cycloalkenes with dithiomalonamide. This process yields 1-alkyl(aryl)-3-thioxo hexahydroisoquinoline-4-carbonitriles. These compounds can then react with various alkylating agents to produce isoquinolin-3-yl sulfides or products of Thorpe cyclization, thieno[2,3-c]isoquinolines (Dyachenko & Vovk, 2012).

Chemical Transformations for Heterocyclic Synthesis

The compound also plays a role in the synthesis of heterocyclic derivatives. For instance, its reactions with cyanoacetanilides and monothiomalonodiamide lead to the creation of 2-substituted 3-oxo-1-phenyl hexahydroisoquinoline-4-carbonitriles and 3-thioxo hexahydroisoquinoline-4-carboxamide. These are used in further chemical transformations to produce various heterocyclic compounds (Dyachenko & Vovk, 2012).

Role in Synthesizing Thienotetrahydroquinolines

1-Methyl-3-thioxo hexahydroisoquinoline-4-carbonitrile is a precursor in synthesizing thienotetrahydroisoquinolines, which are significant in medicinal chemistry. It's used as a starting material for the synthesis of various pyrimidothienotetrahydroisoquinolines, demonstrating its versatility in organic synthesis (El-Dean, Radwan, & Zaki, 2008).

Synthesis of Functionally Substituted Derivatives

The compound is used in synthesizing functionally substituted derivatives, such as 4-carbamoyl(thiocarbamoyl)-3-thioxo hexahydroisoquinolines, through specific chemical reactions. These derivatives have potential applications in various areas of chemistry and pharmacology (Dyachenko & Vovk, 2012).

Mecanismo De Acción

Target of Action

Similar hexahydroisoquinolin derivatives have been implicated as inhibitors of the histone lysine methyltransferase ezh2 , a key component in cancer aggressiveness, metastasis, and poor prognosis.

Mode of Action

It’s synthesized by the s n vin reaction of 2-acetyl-1- (n -morpholinyl)acetylcyclohexene with malonothio (dithio)amides . The cyclocondensation direction was confirmed with the X-ray diffraction analysis of 1-methyl-3-methylthio-5,6,7,8-tetrahydroisoquinoline-4-carboxamide .

Result of Action

Related compounds have shown inhibitory effects on ezh2, which could potentially impact cancer aggressiveness and metastasis .

Propiedades

IUPAC Name |

1-methyl-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIVWBHKOGCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=S)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

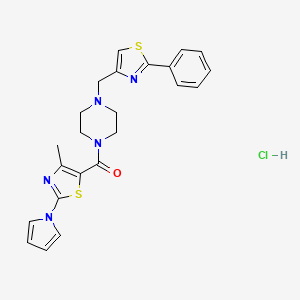

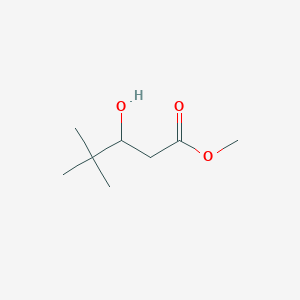

![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740868.png)

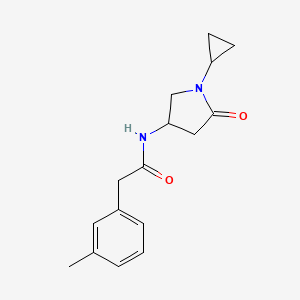

![N-[(2,4-dichlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2740870.png)

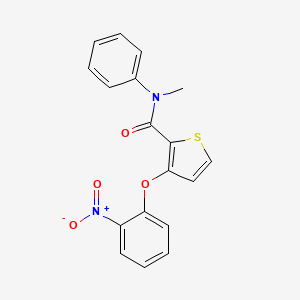

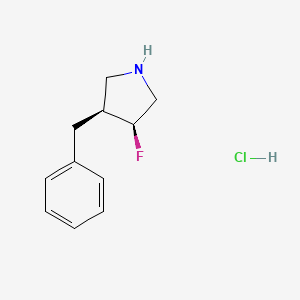

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)

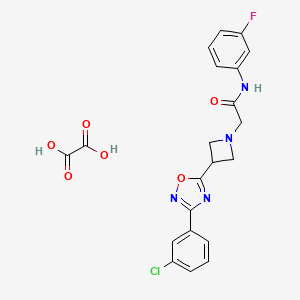

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)

![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)